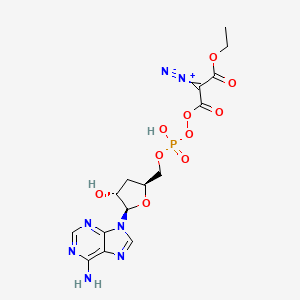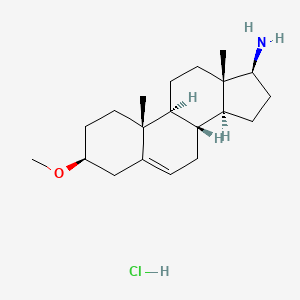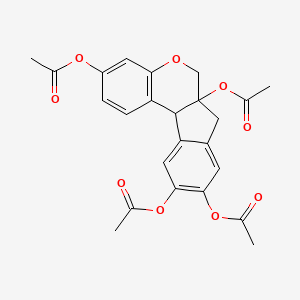
Primetin
Descripción general
Descripción
Primetin is a dihydroxyflavone that is flavone substituted by hydroxy groups at positions 5 and 8 . It has a role as a plant metabolite and is a natural product found in Primula mistassinica and Primula denticulata .
Synthesis Analysis
There have been attempts to synthesize Primetin . For instance, a study by S. Sugasawa attempted to synthesize Primetin . Another study described a simplified synthesis of Primetin, where it is partially methylated to 5-hydroxy-8-methoxy flavone (III). On being condensed with hexamine in glacial acetic acid solution, it yields the 6-aldehyde (IV) in 80% yield .
Molecular Structure Analysis
Primetin has a molecular formula of C15H10O4 . Its IUPAC name is 5,8-dihydroxy-2-phenylchromen-4-one . The InChI string and Canonical SMILES for Primetin are also available .
Physical And Chemical Properties Analysis
Primetin has a molecular weight of 254.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Other computed properties such as XLogP3, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, and Heavy Atom Count are also available .
Relevant Papers
Several papers have been retrieved that are relevant to Primetin. For instance, a paper titled “429. Attempts to synthesise 5 : 6-dihydroxyflavone (primetin)” discusses attempts to synthesize Primetin . Another paper titled “PHYSEAN: PHYsical SEquence ANalysis for the identification of protein …” discusses the physical and chemical properties of interface residues, which could be relevant to the study of Primetin .
Aplicaciones Científicas De Investigación
Allergenic Properties
Primetin, identified as 5,8-Dihydroxyflavone, has been found to have strong sensitizing properties. In a study by Hausen et al. (2004), it was shown to be the sensitizer in Primula mistassinica Michaux, potentially causing allergic contact dermatitis. This study provided experimental evidence of the sensitizing potency of a flavone, particularly noting the significance of the uncommon 5,8-arrangement of hydroxy groups in primetin, which might be oxidized in the skin to form primetinquinone, a compound with similar sensitizing properties (Hausen, Schmalle, Marshall, & Thomson, 2004).
Genetic Research Applications
Primetin has also been referenced in genetic research, although not as a primary focus. In the development of microsatellite markers for various plant species, biotinylated primers (which could include primetin-related compounds) have been used to investigate genetic structure and diversity. For instance, Qian et al. (2012) used such primers in their study on Parthenium hysterophorus, an invasive weed, demonstrating the utility of these markers in understanding the genetic aspects of invasive species (Qian, Li, Tang, Ou, Lin, Yin, van Klinken, & Geng, 2012).
Methodological Applications in Molecular Biology
Furthermore, primetin or its derivatives (like biotinylated compounds) have found applications in various molecular biology techniques. For example, Li et al. (2012) described a high-throughput and automated genotyping method using gold magnetic nanoparticles (GMNPs) and single base extension, where biotinylated extension primers (possibly including primetin derivatives) were employed (Li, Liu, Jia, Deng, Zhang, Lu, & He, 2012).
Biochemical and Biomedical Research
In biochemical research, compounds similar to primetin have been used in the study of biotin synthesis, as seen in the work by Lin, Hanson, and Cronan (2010), who explored the biosynthesis of biotin, a process that could involve interactions with compounds like primetin (Lin, Hanson, & Cronan, 2010). Additionally, applications in the field of psychiatric assessment have been explored, such as the use of a standardized assessment program (Prime-MD) to detect psychiatric disorders in facial plastic surgery patients, as studied by Thomas, Sclafani, Hamilton, and McDonough (2001) (Thomas, Sclafani, Hamilton, & McDonough, 2001).
Environmental and Ecological Studies
In environmental research, primetin-related compounds have been utilized in studying microbial communities. For instance, Walters et al. (2015) modified primer pairs for microbiome surveys, potentially including primetin-like compounds, to improve accuracy in identifying connections between microbes and various ecosystems (Walters, Hyde, Berg-Lyons, Ackermann, Humphrey, Parada, Gilbert, Jansson, Caporaso, Fuhrman, Apprill, & Knight, 2015).
Propiedades
IUPAC Name |
5,8-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-11(17)15-14(10)12(18)8-13(19-15)9-4-2-1-3-5-9/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLWJAUHHPTDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC(=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203280 | |
| Record name | Primetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Primetin | |
CAS RN |
548-58-3 | |
| Record name | 5,8-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Primetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)





![n|A-[4-(4-aminopiperidin-1-yl)-2-benzyl-4-oxobutanoyl]-n-[(3r,4s)-1-cyclohexyl-3,4-dihydroxy-6-(pyridin-2-yl)hexan-2-yl]-l-histidinamide acetate(1:1)](/img/structure/B1210365.png)


